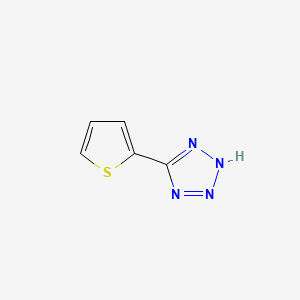

5-(thiophen-2-yl)-2H-tetrazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 37373. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-thiophen-2-yl-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4S/c1-2-4(10-3-1)5-6-8-9-7-5/h1-3H,(H,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVVLITRCMAVPPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90284473 | |

| Record name | 5-(Thiophen-2-yl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90284473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59541-58-1 | |

| Record name | 59541-58-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37373 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(Thiophen-2-yl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90284473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(thiophen-2-yl)-2H-1,2,3,4-tetrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-(thiophen-2-yl)-2H-tetrazole chemical structure and properties

An In-Depth Technical Guide to 5-(thiophen-2-yl)-2H-tetrazole for Advanced Research

Foreword: A Molecule of Strategic Importance

In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. This compound emerges as a compound of significant interest, embodying this principle by uniting two highly valued heterocyclic systems: thiophene and tetrazole. The thiophene ring is a versatile bio-active component present in numerous FDA-approved drugs, while the tetrazole moiety serves as a critical bioisostere for the carboxylic acid group, offering improved metabolic stability and pharmacokinetic profiles.[1][2] This guide provides a comprehensive technical overview of its structure, synthesis, and properties, tailored for researchers and drug development professionals seeking to leverage its potential.

Molecular Architecture: Structure, Tautomerism, and Physicochemical Identity

The foundational step in understanding any chemical entity is a thorough characterization of its structure and properties. This compound (CAS: 59541-58-1) is a planar, aromatic system where the C5 atom of the tetrazole ring is directly linked to the C2 atom of the thiophene ring.[3]

A crucial aspect of 5-substituted tetrazoles is the existence of prototropic tautomers. The acidic proton can reside on different nitrogen atoms of the tetrazole ring, leading to an equilibrium between the 1H and 2H forms.[2][4] This tautomerism is not merely a structural curiosity; it significantly influences the molecule's hydrogen bonding capabilities, pKa, and ultimately, its interaction with biological targets.

Caption: Prototropic tautomerism of 5-(thiophen-2-yl)tetrazole.

The molecule's physicochemical properties, summarized below, provide critical insights for its application in drug discovery. The calculated LogP suggests moderate lipophilicity, while the presence of both hydrogen bond donors and acceptors governs its solubility and potential for receptor binding.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[3] |

| CAS Number | 59541-58-1 | PubChem[3] |

| Molecular Formula | C₅H₄N₄S | PubChem[3] |

| Molecular Weight | 152.18 g/mol | PubChem[3] |

| XLogP3-AA | 0.9 | PubChem[3] |

| Hydrogen Bond Donors | 1 | PubChem[3] |

| Hydrogen Bond Acceptors | 4 | PubChem[3] |

Synthesis Pathway: A Validated Protocol

The most robust and widely adopted method for constructing the 5-substituted tetrazole ring is the [3+2] cycloaddition reaction.[5] This approach involves reacting a nitrile with an azide source, offering high yields and atom economy. For the synthesis of this compound, the logical precursors are 2-thiophenecarbonitrile and sodium azide.

Causality in Experimental Design: The choice of a Lewis acid catalyst, such as a zinc salt (e.g., Zn(OAc)₂), is deliberate.[6] The zinc ion coordinates to the nitrogen of the nitrile, enhancing its electrophilicity and rendering it more susceptible to nucleophilic attack by the azide ion, thereby accelerating the cycloaddition. Dimethylformamide (DMF) is often selected as the solvent due to its high boiling point, allowing the reaction to be conducted at elevated temperatures to overcome the activation energy barrier, and its ability to dissolve the ionic sodium azide.

Caption: General workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-thiophenecarbonitrile (1.0 eq), sodium azide (1.5 eq), and zinc acetate (1.0 eq).

-

Reaction: Add anhydrous N,N-dimethylformamide (DMF) to the flask. Place the reaction mixture under a nitrogen atmosphere and heat to 120 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting nitrile is consumed (typically 12-24 hours).

-

Work-up: Cool the reaction mixture to room temperature and pour it into a beaker of ice water. Carefully acidify the aqueous solution with 2M hydrochloric acid (HCl) to a pH of ~2. A precipitate will form.

-

Isolation: Collect the crude solid product by vacuum filtration. Wash the solid thoroughly with cold water to remove inorganic salts.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound as a solid. Dry the final product under vacuum.

Structural Validation: A Self-Validating Analytical Workflow

Confirming the identity and purity of the synthesized compound is paramount for the integrity of subsequent research.[7] A multi-technique approach provides a self-validating system where each analysis corroborates the others, leading to an unambiguous structural assignment.

| Technique | Expected Observations for this compound | Purpose |

| ¹H NMR | Signals in the aromatic region (7-8 ppm) for the three thiophene protons with characteristic coupling patterns. A broad singlet for the acidic N-H proton (may be solvent-dependent).[7] | Confirms the proton framework and connectivity of the thiophene ring. |

| IR Spectroscopy | Characteristic C=N stretching vibrations for the tetrazole ring (~1600 cm⁻¹). C-S stretching for the thiophene ring (600-700 cm⁻¹).[7] | Provides a "fingerprint" confirming the presence of key functional groups. |

| Mass Spectrometry | Molecular ion peak [M]⁺ at m/z ≈ 152.18, consistent with the molecular formula C₅H₄N₄S.[7] | Confirms the molecular weight and elemental composition. |

| MS/MS | Positive Mode: Fragmentation shows a loss of 43 Da (HN₃).[4] Negative Mode: Fragmentation shows a loss of 28 Da (N₂).[4] | Provides definitive evidence for the presence of the tetrazole ring structure. |

This combination of spectroscopic data ensures that the material under investigation is indeed this compound and meets the high purity standards required for biological assays and further chemical modification.

Role in Drug Discovery: The Power of Bioisosterism

The true value of this compound in drug development lies in the synergistic combination of its constituent rings. The tetrazole ring is a well-established bioisostere of the carboxylic acid functional group.[2]

Why is this important? While carboxylic acids are common in bioactive molecules, they are often readily metabolized and can have poor oral bioavailability due to their high acidity (low pKa). By replacing a -COOH group with a tetrazole, medicinal chemists can often retain the necessary acidic proton for receptor interaction while significantly improving the molecule's drug-like properties. The tetrazole has a pKa closer to physiological pH, is more metabolically robust, and can exhibit improved membrane permeability.

Caption: Bioisosteric replacement of a carboxylic acid with a tetrazole ring.

This bioisosteric relationship, coupled with the diverse pharmacological activities associated with the thiophene nucleus (e.g., anti-inflammatory, antimicrobial, anticancer), makes this compound and its derivatives highly attractive scaffolds.[1] They are explored for a wide range of therapeutic targets, where the thiophene ring can engage in key hydrophobic or π-stacking interactions within a receptor binding site, while the tetrazole provides the critical hydrogen bonding interaction.[1][2]

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential. Based on available data, this compound should be handled with care.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

-

Recommended PPE: Wear safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

Conclusion

This compound is more than a simple heterocyclic compound; it is a strategically designed building block for modern medicinal chemistry. Its synthesis is well-established, and its structure can be rigorously validated through standard analytical techniques. The true power of this molecule lies in its embodiment of the bioisosteric principle, allowing for the optimization of lead compounds by enhancing their pharmacokinetic profiles. For researchers in drug development, this compound represents a valuable starting point for creating novel therapeutics with a wide range of potential applications.

References

- NINGBO INNO PHARMCHEM CO.,LTD. Spectroscopic Validation: Ensuring Purity and Structure of 5-Thiophen-2-yl-2H-tetrazole in Research.

- Fluorochem. 5-Thiophen-2-ylmethyl-2H-tetrazole.

- National Institutes of Health (NIH). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.

- Leyva-Ramos, J., & Cardoso-Ortiz, J. Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Current Organic Chemistry.

-

PubChem. 5-(thiophen-2-yl)-2H-1,2,3,4-tetrazole. Available from: [Link]

-

ACS Publications. Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. Journal of Medicinal Chemistry. Available from: [Link]

- Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry:An Article Review.

-

Semantic Scholar. 2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl. Available from: [https://www.semanticscholar.org/paper/2-(N-((2%E2%80%B2-(2H-tetrazole-5-yl)-%5B1%2C1%E2%80%B2-biphenyl%5D-4yl)-/6b6833d7123992b9b78e88e39097951e44f36a5c]([Link]

- Wang, R. et al. Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal.

-

Sridevi, C., & Balaji, K. A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

-

Naeimi, H., & Didar, A. Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles. Organic Chemistry International. Available from: [Link]

-

Cardoso, A. L., et al. Synthesis of New 2-Halo-2-(1H-tetrazol-5-yl)-2H-azirines via a Non-Classical Wittig Reaction. Molecules. Available from: [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 5-(thiophen-2-yl)-2H-1,2,3,4-tetrazole | C5H4N4S | CID 235702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lifesciencesite.com [lifesciencesite.com]

- 5. researchgate.net [researchgate.net]

- 6. growingscience.com [growingscience.com]

- 7. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Physicochemical Properties of 5-(thiophen-2-yl)-2H-tetrazole

Introduction: The Convergence of Thiophene and Tetrazole Moieties

In the landscape of medicinal chemistry and materials science, the strategic combination of distinct pharmacophores and functional groups is a cornerstone of innovation. The compound 5-(thiophen-2-yl)-2H-tetrazole emerges from this principle, uniting the electron-rich, aromatic thiophene ring with the metabolically robust and acidic tetrazole moiety. This unique amalgamation suggests a rich profile of physicochemical properties and a spectrum of potential applications, particularly in drug discovery where tetrazoles are often employed as bioisosteres of carboxylic acids.[1]

This technical guide offers a comprehensive exploration of the synthesis, physicochemical characteristics, and prospective applications of this compound. It is intended for researchers, scientists, and professionals in drug development, providing both foundational knowledge and practical insights into the evaluation and utilization of this compelling heterocyclic compound.

Molecular Structure and Key Physicochemical Parameters

The foundational attributes of this compound are summarized below. It is important to note that while some experimental data is available for closely related analogs, certain properties for this specific molecule are based on high-quality computational models.

| Property | Value | Source |

| Molecular Formula | C₅H₄N₄S | [2] |

| Molecular Weight | 152.18 g/mol | [2] |

| CAS Number | 59541-58-1 | [2] |

| Computed Boiling Point | 357.16 °C at 760 mmHg | [3] |

| Computed Density | 1.49 g/cm³ | [3] |

| XLogP3-AA (Lipophilicity) | 0.9 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

Note: The melting point has not been experimentally reported for this specific compound. However, the related compound 5-(5-chloro-2-thienyl)-1H-tetrazole has a melting point of 210°C (with decomposition), suggesting that this compound is a solid at room temperature with a relatively high melting point.

Synthesis of this compound: A Methodological Approach

The synthesis of 5-substituted tetrazoles is a well-established area of organic chemistry, with the [3+2] cycloaddition of an azide source to a nitrile being a prominent route.[1] The following protocol outlines a robust and widely applicable method for the synthesis of this compound from thiophene-2-carbonitrile.

Diagram of the Synthetic Pathway

Caption: Synthetic route to this compound.

Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine thiophene-2-carbonitrile (1 equivalent), sodium azide (1.5 equivalents), and ammonium chloride (1.5 equivalents).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a suitable concentration (e.g., 0.5 M).

-

Reaction Conditions: Heat the reaction mixture to 120 °C and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into water and acidify to a pH of approximately 2 with hydrochloric acid (HCl). This will precipitate the tetrazole product.

-

Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Spectroscopic and Physicochemical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for the structural elucidation of this compound. The protonated tetrazole ring is expected to show a broad singlet in the downfield region of the spectrum, characteristic of an acidic N-H proton. The thiophene ring protons will exhibit distinct signals with characteristic coupling patterns, confirming the substitution pattern.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the molecule. Key expected vibrational frequencies include:

-

N-H stretch: A broad absorption band in the region of 3000-3400 cm⁻¹, indicative of the tetrazole N-H bond.

-

C=N and N=N stretches: Absorptions in the 1400-1600 cm⁻¹ region, corresponding to the stretching vibrations within the tetrazole ring.

-

Thiophene C-H and C=C stretches: Characteristic absorptions for the aromatic thiophene ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak [M+H]⁺ would be expected at m/z 153.02.

Solubility Profile

Acidity (pKa)

The tetrazole ring is known to be acidic, with the pKa of the parent tetrazole being approximately 4.9. The electron-withdrawing nature of the thiophene ring is expected to increase the acidity of the N-H proton in this compound, likely resulting in a pKa value slightly lower than 4.9.

Potential Applications and Biological Activity

The structural motifs of thiophene and tetrazole are prevalent in a wide array of biologically active molecules. Thiophene derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.[4] Tetrazoles are recognized as bioisosteres of carboxylic acids and are found in several marketed drugs.[1]

A study on the antibacterial activity of 5-(thiophen-2-yl)-1H-tetrazole demonstrated its efficacy against a range of bacterial strains. The compound exhibited a broad spectrum of activity with a bactericidal effect on all tested strains, including E. coli, S. aureus, P. aeruginosa, and Streptococcus spp., with Minimum Inhibitory Concentrations (MICs) ranging from 0.62 mg/ml to 1.25 mg/ml. This suggests that this compound holds promise as a scaffold for the development of new antibacterial agents.

Conclusion

This compound is a heterocyclic compound with a compelling combination of structural features that suggest a rich physicochemical profile and significant potential for applications in medicinal chemistry. This guide has provided a comprehensive overview of its synthesis, characterization, and known biological activity. Further experimental investigation into its physicochemical properties, such as its precise melting point, pKa, and solubility in a range of solvents, will be crucial for its full exploitation in drug discovery and materials science. The demonstrated antibacterial activity provides a strong rationale for its further investigation as a lead compound in the development of novel anti-infective agents.

References

-

ChemSynthesis. 5-thiophen-2-yl-1H-tetrazole. Available at: [Link]

-

PubChem. 5-(thiophen-2-yl)-2H-1,2,3,4-tetrazole. Available at: [Link]

-

MDPI. (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. Available at: [Link]

-

CORE. TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION. Available at: [Link]

-

Chemical Product. 5-(2-THIENYL)-1H-TETRAZOLE. Available at: [Link]

-

ResearchGate. Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Spectroscopic Validation: Ensuring Purity and Structure of 5-Thiophen-2-yl-2H-tetrazole in Research. Available at: [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. Available at: [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 5-(thiophen-2-yl)-2H-tetrazole

This technical guide provides an in-depth analysis of the spectroscopic data for the heterocyclic compound 5-(thiophen-2-yl)-2H-tetrazole. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on established spectroscopic principles and data from analogous compounds. It offers a comprehensive framework for the structural elucidation and verification of this molecule using Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Introduction: The Structural Significance of this compound

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The molecule incorporates two key five-membered aromatic rings: a thiophene ring, a common scaffold in many pharmaceuticals, and a tetrazole ring, which often serves as a bioisostere for a carboxylic acid group. Accurate structural confirmation is paramount for any research or development application. This guide details the expected spectroscopic signatures of this molecule and the methodologies to obtain them.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural determination of organic molecules in solution.[1] By analyzing the chemical environment of ¹H (proton) and ¹³C nuclei, we can map the connectivity and spatial arrangement of atoms within the this compound molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be characterized by signals from the thiophene ring protons and a broad signal from the N-H proton of the tetrazole ring. The exact chemical shift of the tetrazole proton can be highly variable and is dependent on solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Tetrazole N-H | 14.0 - 16.0 | broad singlet | - |

| Thiophene H5' | 7.8 - 8.0 | doublet of doublets | J(H5'-H4') ≈ 5.0, J(H5'-H3') ≈ 1.1 |

| Thiophene H3' | 7.6 - 7.8 | doublet of doublets | J(H3'-H4') ≈ 3.6, J(H3'-H5') ≈ 1.1 |

| Thiophene H4' | 7.1 - 7.3 | doublet of doublets | J(H4'-H5') ≈ 5.0, J(H4'-H3') ≈ 3.6 |

Causality of Predictions: The predicted chemical shifts for the thiophene protons are based on the known electron-withdrawing nature of the tetrazole ring, which would deshield the adjacent protons, shifting them downfield compared to unsubstituted thiophene. Data from various 5-substituted tetrazoles suggest a wide range for the acidic N-H proton.[2][3]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide insight into the carbon framework of the molecule. Five distinct signals are expected, four from the thiophene ring and one from the tetrazole ring.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Tetrazole C5 | 155 - 160 |

| Thiophene C2' (ipso) | 130 - 135 |

| Thiophene C5' | 128 - 132 |

| Thiophene C3' | 127 - 130 |

| Thiophene C4' | 126 - 129 |

Causality of Predictions: The chemical shift of the tetrazole carbon (C5) is characteristically found in the 150-165 ppm range in similar compounds.[2] The shifts for the thiophene carbons are predicted based on the values for thiophene itself, with adjustments for the substituent effect of the tetrazole ring.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for reliable data.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to better solubilize polar compounds and to observe exchangeable protons like the tetrazole N-H.

-

Instrumentation: Utilize a high-field NMR spectrometer, for instance, a Bruker 400 MHz or 500 MHz instrument.[2][3]

-

¹H NMR Acquisition:

-

Tune and shim the probe for the specific sample.

-

Acquire a standard one-pulse ¹H spectrum with a 30° or 45° pulse angle.

-

Set a spectral width of approximately 16 ppm, centered around 8 ppm.

-

Use a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set a spectral width of approximately 200-220 ppm.

-

Use a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative observation of all carbon signals, especially quaternary carbons.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Section 2: Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.[1] The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of the thiophene and tetrazole rings.

Predicted IR Absorption Bands

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 2500 (broad) | N-H stretch | Tetrazole ring |

| 3100 - 3000 | C-H stretch (aromatic) | Thiophene ring |

| ~1600 | C=N stretch | Tetrazole ring |

| 1500 - 1400 | C=C stretch (aromatic) | Thiophene ring |

| 1200 - 900 | Ring vibrations | Tetrazole ring |

| 700 - 600 | C-S stretch | Thiophene ring |

Causality of Predictions: The broad N-H stretch is characteristic of the hydrogen-bonded tetrazole ring. The C=N and other ring vibrations of the tetrazole are consistent with published data for similar structures.[4] The thiophene C-H and C=C stretching frequencies are typical for aromatic systems, while the C-S stretch is a key indicator of the thiophene moiety.[1]

Experimental Protocol for IR Data Acquisition

Step-by-Step Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Section 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and can offer structural clues through the analysis of fragmentation patterns.

Predicted Mass Spectrum

For this compound (Molecular Formula: C₅H₄N₄S), the expected exact mass is approximately 152.02.

Table 4: Predicted Key Ions in the Mass Spectrum

| m/z (mass-to-charge ratio) | Proposed Ion | Fragmentation Pathway |

| ~152 | [M]⁺˙ or [M+H]⁺ | Molecular ion |

| ~124 | [M - N₂]⁺˙ | Loss of a nitrogen molecule from the tetrazole ring |

| ~109 | [M - HN₃]⁺˙ | Loss of hydrazoic acid from the tetrazole ring |

| ~83 | [C₄H₃S]⁺ | Thienyl cation |

Causality of Predictions: The molecular ion peak is expected to be observed, confirming the molecular weight.[1] A characteristic fragmentation pathway for 5-substituted tetrazoles is the loss of a molecule of nitrogen (N₂) or hydrazoic acid (HN₃) from the tetrazole ring.[5][6] The thiophene ring itself is relatively stable, and its corresponding cation is an expected fragment.

Experimental Protocol for Mass Spectrometry Data Acquisition

Step-by-Step Methodology (Electrospray Ionization - ESI):

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole time-of-flight (Q-TOF) or an Orbitrap mass spectrometer.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive or negative ion mode. For this compound, positive mode is likely to yield the [M+H]⁺ ion.

-

To obtain fragmentation information, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

-

-

Data Analysis: Analyze the resulting spectrum to identify the molecular ion and characteristic fragment ions.

Section 4: Integrated Spectroscopic Analysis Workflow

The confirmation of the structure of this compound is a process of converging evidence from multiple spectroscopic techniques. The following diagram illustrates the logical workflow.

Sources

¹H NMR and ¹³C NMR spectral analysis of 5-(thiophen-2-yl)-2H-tetrazole

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 5-(thiophen-2-yl)-2H-tetrazole

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] As a bioisostere for carboxylic acids, the tetrazole moiety is a key component in drug design.[1] This document offers a detailed walkthrough of spectral interpretation, grounded in the fundamental principles of NMR spectroscopy and the specific electronic environments of the thiophene and tetrazole rings. It is intended for researchers, scientists, and professionals in drug development who rely on precise structural elucidation to advance their work. The guide covers theoretical underpinnings, detailed experimental protocols, and an in-depth, peak-by-peak analysis of both proton and carbon spectra, establishing a benchmark for the characterization of this important molecule.

Theoretical Framework: Understanding the NMR Landscape of Heterocycles

Nuclear Magnetic Resonance spectroscopy is an unparalleled technique for determining the structure of organic compounds in solution.[2] The analysis of this compound hinges on understanding how the unique electronic properties of its two constituent rings—thiophene and tetrazole—influence the magnetic environment of each nucleus.

-

Chemical Shift (δ): The position of a signal on the x-axis (in ppm) is dictated by the electron density around the nucleus. Electron-withdrawing groups or structural features like aromatic rings decrease this density, "deshielding" the nucleus and shifting its signal downfield (to a higher ppm value).[3] In our target molecule, the aromaticity of the thiophene ring and the high nitrogen content of the tetrazole ring are the dominant factors governing chemical shifts.[4]

-

Spin-Spin Coupling (J): The interaction between non-equivalent nuclei on adjacent atoms causes signals to split into multiple peaks (multiplets). The magnitude of this splitting, the coupling constant (J), is measured in Hertz (Hz) and provides crucial information about the connectivity of atoms. For the thiophene ring, we expect to observe characteristic three-bond (³J) and four-bond (⁴J) coupling constants between its protons.[5]

-

Integration: The area under a ¹H NMR signal is directly proportional to the number of protons it represents. This allows for a quantitative count of the protons in each unique chemical environment.[3]

The thiophene ring sustains a significant aromatic ring current, which strongly deshields its protons, moving them downfield into the 7-8 ppm region.[6] The tetrazole ring is a potent electron-withdrawing group, which further deshields the adjacent thiophene protons and carbons. The acidic N-H proton on the tetrazole ring is highly variable and its chemical shift is sensitive to solvent, concentration, and temperature.[1][7]

Experimental Protocol for NMR Data Acquisition

Acquiring high-fidelity NMR spectra is paramount for accurate structural analysis. The following protocol outlines a self-validating system for obtaining publication-quality data for this compound.

Step 1: Sample Preparation

-

Weigh accurately 5-10 mg of high-purity this compound.

-

Transfer the solid into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its high dissolving power for polar compounds and its ability to facilitate the observation of exchangeable protons like N-H.[8]

-

Vortex the vial until the sample is completely dissolved.

-

Transfer the solution into a standard 5 mm NMR tube using a pipette with a cotton or glass wool plug to filter out any particulate matter.

Step 2: Instrument Setup and Calibration

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet. Allow at least 5 minutes for the sample's temperature to equilibrate.[9]

-

Lock the spectrometer onto the deuterium signal of the solvent (DMSO-d₆).

-

Shim the magnetic field to optimize its homogeneity. This is a critical step to achieve sharp peaks and high resolution. An accurately shimmed sample will exhibit a symmetric and narrow solvent peak.[9]

-

Reference the chemical shift scale. The residual proton signal of DMSO-d₆ appears at δ ~2.50 ppm, and the carbon signal appears at δ ~39.52 ppm. The instrument software uses this to calibrate the 0 ppm point, which corresponds to the signal for tetramethylsilane (TMS).[10]

Step 3: Data Acquisition

-

¹H NMR Spectrum:

-

Pulse Angle: 30-45 degrees.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay (D1): 1-2 seconds. A longer delay may be needed if quantitative integration is critical.

-

Number of Scans: 8-16 scans, depending on the sample concentration.

-

-

¹³C NMR Spectrum:

-

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

-

Pulse Angle: 30 degrees.

-

Relaxation Delay (D1): 2-5 seconds. Carbon nuclei, especially quaternary ones, can have long relaxation times.

-

Number of Scans: 1024-4096 scans are typically required to achieve a good signal-to-noise ratio.

-

The following diagram illustrates the workflow for acquiring and processing the NMR data.

Caption: Experimental workflow for NMR spectral analysis.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show four distinct signals: three from the thiophene ring protons and one from the tetrazole N-H proton. The electron-withdrawing nature of the tetrazole ring significantly influences the chemical shifts of the adjacent thiophene protons.

Caption: Proton assignments for this compound.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

| Signal Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration | Rationale |

| N-H | > 12.0 | Broad Singlet (br s) | - | 1H | The acidic proton of the tetrazole ring is highly deshielded and often appears as a broad signal due to quadrupole broadening and chemical exchange. Its chemical shift is highly solvent and concentration-dependent.[1] |

| H-5' | 7.9 - 8.2 | Doublet of Doublets (dd) | ³JH4'-H5' ≈ 5.0 Hz, ⁴JH3'-H5' ≈ 1.2 Hz | 1H | This proton is ortho to the sulfur atom and meta to the tetrazole substituent. It is significantly deshielded by the sulfur lone pairs and the aromatic ring current.[4][5] |

| H-3' | 7.8 - 8.1 | Doublet of Doublets (dd) | ³JH3'-H4' ≈ 3.6 Hz, ⁴JH3'-H5' ≈ 1.2 Hz | 1H | This proton is adjacent to the point of substitution and is strongly deshielded by the electron-withdrawing tetrazole ring.[11] |

| H-4' | 7.2 - 7.4 | Doublet of Doublets (dd) | ³JH4'-H5' ≈ 5.0 Hz, ³JH3'-H4' ≈ 3.6 Hz | 1H | Being the most distant from the substituent and the sulfur atom, this proton is the most shielded (upfield) of the three thiophene protons.[5][6] |

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show five signals: four from the thiophene ring carbons and one from the tetrazole ring carbon. The chemical shifts are highly informative about the electronic environment of each carbon atom.

Caption: Carbon assignments for this compound.

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

| Signal Assignment | Predicted δ (ppm) | Rationale |

| C-5 | 154 - 158 | The carbon of the tetrazole ring is attached to two nitrogen atoms and is part of a highly electron-deficient system, resulting in a strong deshielding effect that shifts it far downfield.[12] |

| C-2' | 130 - 135 | This is the ipso-carbon of the thiophene ring, directly attached to the tetrazole. Its chemical shift is influenced by the substituent effect of the tetrazole. |

| C-5' | 129 - 132 | This carbon is alpha to the sulfur atom, which causes significant deshielding. |

| C-3' | 128 - 131 | This carbon is beta to the sulfur atom and adjacent to the substituted carbon, placing it in a complex electronic environment. |

| C-4' | 126 - 129 | Similar to its attached proton, this carbon is typically the most shielded of the thiophene carbons, appearing furthest upfield in the aromatic region of the spectrum. |

Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra provides an unambiguous structural confirmation of this compound. The characteristic chemical shifts, spin-spin coupling patterns, and signal integrations form a unique spectroscopic fingerprint. In the ¹H spectrum, the three distinct doublet-of-doublets signals in the aromatic region confirm the 2-substituted thiophene moiety, while the very downfield, broad singlet is indicative of the acidic tetrazole proton. In the ¹³C spectrum, the presence of five signals, with one significantly downfield signal above 154 ppm, confirms the carbon skeletons of both heterocyclic rings. This detailed guide serves as a robust reference for the characterization of this compound and provides a framework for the analysis of related heterocyclic derivatives in pharmaceutical and chemical research.

References

- Abraham, R. J. (n.d.). ¹H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph.

- Digambar, K. B., Varala, R., & Patil, S. G. (n.d.). Zn(OAc)2·2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H-Tetrazoles. Growing Science.

- (2022). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. Journal of Pharmaceutical Negative Results, 13(Special Issue 7), 5402-5413.

- ChemicalBook. (n.d.). Thiophene(110-02-1) 1H NMR spectrum.

- SpectraBase. (n.d.). 5-amino-1H-tetrazole - Optional[13C NMR] - Chemical Shifts.

- ChemicalBook. (n.d.). Tetrazole(288-94-8) 13C NMR spectrum.

- Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.

- (n.d.). Quantitative NMR Spectroscopy.

- (2022, July 20). 5.4: The 1H-NMR experiment. Chemistry LibreTexts.

- (n.d.). 1 H-and 13 C-NMR chemical shifts of 5-arylamino-1H -tetrazoles (3a-i). ResearchGate.

- JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling).

- Hoffman, R. E. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Planta Medica.

- (1974). Substituent Effects in Thiophene Compounds. I. 1H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan.

- Dischler, B. (1961). Analysis of A2B2 High‐Resolution NMR Spectra. I. Furan, Thiophene, and Disubstituted Benzenes. The Journal of Chemical Physics.

- (n.d.). NMR Spectroscopy. Michigan State University Department of Chemistry.

- (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs.

Sources

- 1. pnrjournal.com [pnrjournal.com]

- 2. NMR Spectroscopy [www2.chemistry.msu.edu]

- 3. acdlabs.com [acdlabs.com]

- 4. modgraph.co.uk [modgraph.co.uk]

- 5. pubs.aip.org [pubs.aip.org]

- 6. Thiophene(110-02-1) 1H NMR spectrum [chemicalbook.com]

- 7. thieme-connect.de [thieme-connect.de]

- 8. growingscience.com [growingscience.com]

- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 10. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 5-(thiophen-2-yl)-2H-tetrazole: Synthesis, Characterization, and Applications

Abstract

This technical guide provides an in-depth analysis of 5-(thiophen-2-yl)-2H-tetrazole, a heterocyclic compound of significant interest to the scientific and pharmaceutical research communities. The document outlines its core physicochemical properties, details a robust synthetic protocol, and describes the spectroscopic techniques essential for its structural elucidation and purity confirmation. By grounding these technical details in the broader context of medicinal chemistry, this guide serves as a critical resource for researchers engaged in drug discovery and materials science, highlighting the compound's role as a versatile chemical building block and a bioisosteric analogue of carboxylic acids.

Introduction: The Significance of Thiophene-Tetrazole Scaffolds

This compound is a unique heterocyclic molecule that incorporates both a thiophene and a tetrazole ring system. This combination is of particular importance in medicinal chemistry. The tetrazole ring is widely recognized as a bioisostere for the carboxylic acid group, a common functional moiety in many biologically active molecules.[1][2] Its similar pKa and planar structure allow it to participate in comparable non-covalent interactions with biological targets, while often improving metabolic stability and pharmacokinetic properties such as cell membrane permeability.

The thiophene ring, a sulfur-containing aromatic heterocycle, is a prevalent scaffold in numerous FDA-approved drugs. Its inclusion can enhance biological activity and modulate the physicochemical properties of a molecule. The fusion of these two privileged scaffolds in this compound creates a valuable building block for the synthesis of novel compounds with potential applications in diverse therapeutic areas, including antiviral, antibacterial, and anticancer research.[2][3]

Core Physicochemical Properties

A precise understanding of the compound's fundamental properties is critical for its application in research and development. The key quantitative data for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₄N₄S | [4][5][6] |

| Molecular Weight | 152.18 g/mol | [5][6] |

| IUPAC Name | This compound | [6] |

| CAS Number | 59541-58-1 | [4][5][6] |

| Monoisotopic Mass | 152.01566732 Da | [6][7] |

Synthesis and Mechanistic Insights

The most common and efficient method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide source.[2][8] This approach is highly effective for the preparation of this compound.

Causality of Experimental Choices: The reaction utilizes thiophene-2-carbonitrile as the nitrile component and sodium azide as the azide source. An acid catalyst, typically an ammonium salt like ammonium chloride, is employed to protonate the azide, forming hydrazoic acid (HN₃) in situ. This highly reactive species then undergoes cycloaddition with the nitrile. Dimethylformamide (DMF) is the solvent of choice due to its high boiling point, which allows the reaction to be conducted at elevated temperatures to overcome the activation energy barrier, and its ability to dissolve the ionic reagents.[8]

Detailed Experimental Protocol: Synthesis of this compound

Disclaimer: This protocol involves hazardous materials, including sodium azide, which is highly toxic and explosive. All operations must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Materials:

-

Thiophene-2-carbonitrile

-

Sodium Azide (NaN₃)

-

Ammonium Chloride (NH₄Cl)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Hydrochloric Acid (HCl), 2M

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (MgSO₄), anhydrous

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add thiophene-2-carbonitrile (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.5 eq).

-

Solvent Addition: Add anhydrous DMF (approx. 5 mL per mmol of nitrile) to the flask.

-

Reaction: Heat the mixture to 110-120 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Workup - Quenching: After cooling to room temperature, carefully and slowly pour the reaction mixture into a beaker containing ice-water.

-

Acidification: Acidify the aqueous solution to pH ~2 by the dropwise addition of 2M HCl. A precipitate of the product should form.

-

Extraction: Extract the product from the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Synthesis Workflow Diagram

Caption: Synthetic pathway for this compound.

Spectroscopic Characterization and Structural Elucidation

Unambiguous confirmation of the molecular structure and purity is achieved through a combination of spectroscopic methods. Each technique provides complementary information, creating a self-validating analytical system.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to identify the different proton environments in the molecule. For this compound, the spectrum is expected to show characteristic signals for the three protons on the thiophene ring.[4] The coupling patterns between these protons will confirm their relative positions. A broad singlet in the downfield region (typically >10 ppm) may also be observed for the acidic N-H proton of the tetrazole ring, although its presence and chemical shift can be highly dependent on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy provides crucial information about the functional groups present. The spectrum serves as a molecular fingerprint. Key expected absorption bands include:

-

C=N stretching (tetrazole ring): A characteristic vibration typically found around 1600 cm⁻¹.[4]

-

C-S stretching (thiophene ring): This vibration is usually observed in the 600–700 cm⁻¹ region.[4]

-

N-H stretching: A broad band may be present in the 3000-3400 cm⁻¹ region.

-

Aromatic C-H stretching: Signals typically appear just above 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight of the synthesized compound. Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 153.02. High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, further confirming the elemental composition consistent with the molecular formula C₅H₄N₄S.[4][7]

Applications in Research and Drug Development

This compound is not typically an end-product but rather a valuable intermediate. Its utility stems from the reactivity of the tetrazole ring and its proven role as a bioisostere.

-

Pharmaceutical Intermediate: The compound is a key building block for synthesizing more complex drug candidates.[3] The acidic proton on the tetrazole ring can be replaced with various alkyl or aryl groups, allowing for the creation of a library of derivatives for structure-activity relationship (SAR) studies.

-

Bioisosteric Replacement: In drug design, a known active compound containing a carboxylic acid can be modified by replacing the -COOH group with the this compound moiety. This modification can lead to improved oral bioavailability, metabolic stability, and cell penetration without sacrificing the key interactions required for biological activity.[1][2]

-

Coordination Chemistry: The nitrogen-rich tetrazole ring can act as a ligand to coordinate with metal ions, opening possibilities in materials science for the development of metal-organic frameworks (MOFs) or novel catalysts.

Conclusion

This compound is a scientifically significant heterocyclic compound with a well-defined molecular formula (C₅H₄N₄S) and molecular weight (152.18 g/mol ). Its synthesis is reliably achieved through a [3+2] cycloaddition, and its structure is definitively confirmed by a suite of standard spectroscopic techniques including NMR, IR, and MS. The true value of this molecule lies in its application as a versatile building block in medicinal chemistry, primarily driven by the tetrazole ring's function as a superior bioisostere for carboxylic acids. This guide provides the foundational knowledge for researchers to synthesize, characterize, and strategically employ this compound in the pursuit of novel therapeutics and advanced materials.

References

- Smolecule. (2023). 5-[(5-methylthiophen-2-yl)methyl]-2H-tetrazole.

- NINGBO INNO PHARMCHEM CO.,LTD. Spectroscopic Validation: Ensuring Purity and Structure of 5-Thiophen-2-yl-2H-tetrazole in Research.

- Santa Cruz Biotechnology. 5-thien-2-yl-2H-tetrazole.

- Fluorochem. 5-Thiophen-2-ylmethyl-2H-tetrazole.

-

PubChem. 5-(thiophen-2-yl)-2H-1,2,3,4-tetrazole. Retrieved from [Link]

- PubChemLite. 5-(thiophen-2-yl)-2h-1,2,3,4-tetrazole.

-

ACS Publications. Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. Retrieved from [Link]

-

PubMed Central (PMC). Tetrazolium Compounds: Synthesis and Applications in Medicine. Retrieved from [Link]

-

Nature. Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Retrieved from [Link]

- Journal of Ovonic Research. STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND.

- Bentham Science. Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance.

- Semantic Scholar. 2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl.

-

PubMed. The chemistry of 5-(tetrazol-1-yl)-2H-tetrazole: an extensive study of structural and energetic properties. Retrieved from [Link]

Sources

- 1. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. labsolu.ca [labsolu.ca]

- 6. 5-(thiophen-2-yl)-2H-1,2,3,4-tetrazole | C5H4N4S | CID 235702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PubChemLite - 5-(thiophen-2-yl)-2h-1,2,3,4-tetrazole (C5H4N4S) [pubchemlite.lcsb.uni.lu]

- 8. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

Tautomerism in 5-substituted tetrazole compounds

An In-depth Technical Guide to Tautomerism in 5-Substituted Tetrazole Compounds

Executive Summary

The tetrazole moiety is a cornerstone pharmacophore in modern drug discovery, primarily serving as a robust bioisosteric replacement for the carboxylic acid group. Its prevalence in numerous FDA-approved drugs underscores its therapeutic significance. A critical, yet often complex, feature of 5-substituted tetrazoles is their existence as a dynamic equilibrium of two principal tautomeric forms: the 1H- and 2H-isomers. The subtle shift of a single proton between the N1 and N2 positions on the tetrazole ring profoundly alters the molecule's physicochemical properties, including acidity, lipophilicity, hydrogen bonding capacity, and metabolic stability. These variations directly dictate the compound's pharmacokinetic profile and its binding affinity to biological targets. This guide provides a comprehensive exploration of the theoretical underpinnings and practical considerations of 5-substituted tetrazole tautomerism for researchers, medicinal chemists, and drug development professionals. We will delve into the factors governing the tautomeric equilibrium, the analytical methodologies for its characterization, and the implications for rational drug design.

The Fundamental Duality: 1H- and 2H-Tautomers

5-substituted tetrazoles that possess a proton on the ring nitrogen exist as a mixture of tautomers. While a 5H-tautomer is theoretically possible, calculations have shown it to be significantly higher in energy (approx. 20 kcal·mol⁻¹) and it has not been detected experimentally.[1] Therefore, for all practical purposes, the equilibrium is exclusively between the 1H- and 2H-forms.

The position of the proton dramatically influences the electronic distribution within the aromatic ring, leading to distinct physical and chemical properties. The 1H-tautomer is generally more polar and possesses a larger dipole moment compared to the less polar 2H-tautomer.[2][3] This difference in polarity is a key determinant of their relative stability in various environments.

Caption: Prototropic tautomerism in 5-substituted tetrazoles.

Governing Forces: Factors Influencing the Tautomeric Equilibrium

The ratio of 1H- to 2H-tautomers is not fixed; it is a dynamic equilibrium sensitive to a range of internal and external factors. Understanding these influences is paramount for predicting and controlling the behavior of tetrazole-containing compounds.

-

Physical State: The phase of the compound has a profound impact. In the gas phase, the less polar 2H-tautomer is generally the more stable form.[2][4] Conversely, in the solid state, the more polar 1H-tautomer is often favored due to its ability to form more stable crystal lattice packing arrangements through intermolecular hydrogen bonding.[2][5]

-

Solvent Polarity: In solution, the equilibrium is highly dependent on the solvent. Polar solvents will preferentially solvate the more polar 1H-tautomer, shifting the equilibrium in its favor.[2][3] In non-polar solvents, the 2H-tautomer may become more prevalent. This dynamic equilibrium means that the dominant species can change depending on the experimental or physiological medium.[6]

-

Substituent Effects: The electronic nature of the substituent at the C5 position plays a crucial role. Electron-withdrawing groups (e.g., -NO₂, -CF₃) tend to favor the 1H-tautomer, while electron-donating groups (e.g., -CH₃, -NH₂) can increase the proportion of the 2H-tautomer.[2][3] This is due to the substituent's influence on the electron density and basicity of the different nitrogen atoms in the ring.

-

pH and Acidity: The N-H proton of the tetrazole ring is acidic, with pKa values typically similar to those of carboxylic acids, solidifying their role as bioisosteres.[1][7] At physiological pH, the tetrazole is largely deprotonated to form the tetrazolate anion, in which the negative charge is delocalized across the ring. This anion is the biologically relevant species in many cases. The pKa itself is a weighted average of the acidities of the individual tautomers.

Caption: Key factors governing the 1H/2H tautomeric equilibrium.

Implications in Drug Design and Development

The tautomeric state of a tetrazole is not merely a chemical curiosity; it has profound consequences for its biological activity and pharmacokinetic profile.

-

Biological Activity: The distinct shapes, hydrogen bonding capabilities, and electrostatic potentials of the 1H- and 2H-tautomers mean they can exhibit different binding affinities for a target receptor. The tetrazole moiety can act as a hydrogen bond donor (N-H) and multiple hydrogen bond acceptors (the other nitrogen atoms), and its precise orientation, dictated by the tautomeric form, can be critical for potent receptor interaction.[8] Furthermore, the tetrazolate anion is an efficient metal chelator, a property that is crucial for its interaction with metalloenzymes.[4]

-

Physicochemical and ADME Properties:

-

pKa: The acidity of the tetrazole affects its ionization state at different physiological pH values, which in turn influences absorption and distribution.

-

Lipophilicity (LogP/LogD): The more polar 1H-tautomer is less lipophilic than the 2H-tautomer. Since the tetrazolate anion is significantly more hydrophilic, the overall distribution coefficient (LogD) is highly pH-dependent. Tetrazole anions are generally more lipophilic than their corresponding carboxylate anions, which can improve cell permeability.[8]

-

Metabolic Stability: A key advantage of using a tetrazole ring in place of a carboxylic acid is its enhanced metabolic stability.[1][7] The ring is resistant to many common metabolic transformations.

-

Data Presentation: pKa Comparison of Carboxylic Acids and 5-Substituted Tetrazoles

The correspondence in acidity is a primary reason for the bioisosteric relationship between tetrazoles and carboxylic acids.

| Substituent (R) | pKa (R-COOH) | pKa (R-CN₄H) |

| H | 3.77 | 4.70 |

| CH₃ | 4.76 | 5.50 |

| C₆H₅ (Phenyl) | 4.21 | 4.83 |

| Data sourced from Mittal, R. & Awasthi, S. K. (2019).[8] |

Experimental and Computational Characterization

Determining the predominant tautomer and the equilibrium ratio is a critical task. A multi-pronged approach combining spectroscopic and computational methods provides the most complete picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful solution-state technique for studying tautomerism. ¹H, ¹³C, and particularly ¹⁵N NMR are highly sensitive to the electronic environment of the nuclei. The chemical shifts of the ring atoms, especially the C5 carbon and the nitrogen atoms, are distinct for each tautomer. In cases of rapid interconversion, a single, averaged signal is observed. Low-temperature NMR can "freeze out" the equilibrium, allowing for the observation and quantification of individual tautomers.

-

Sample Preparation: Dissolve a precisely weighed sample (5-10 mg) of the 5-substituted tetrazole in a deuterated solvent of interest (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to a final concentration of ~20-50 mM in a clean NMR tube.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.

-

Tune and match the probe for the desired nuclei (¹H, ¹³C, ¹⁵N).

-

Shim the magnetic field to achieve optimal resolution.

-

-

Data Acquisition:

-

¹H NMR: Acquire a standard proton spectrum to confirm sample identity and purity.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. The chemical shift of the C5 carbon is a key indicator: it is typically more deshielded (further downfield) in the 2H-tautomer than in the 1H-tautomer.

-

¹⁵N NMR: If available, this is the most definitive method. Acquire a proton-coupled or decoupled ¹⁵N spectrum using an appropriate pulse sequence (e.g., INEPT or BINEPT for enhanced sensitivity). The nitrogen chemical shifts are highly diagnostic of the protonation state.

-

-

Data Analysis:

-

Process the spectra (Fourier transform, phase correction, baseline correction).

-

Reference the spectra using the solvent signal or an internal standard.

-

Integrate the signals corresponding to the distinct tautomers. If separate signals are observed (slow exchange), the ratio of the integrals directly provides the tautomeric ratio.

-

Compare observed chemical shifts to literature values or computational predictions to assign the signals to the 1H- and 2H-forms.

-

Single-Crystal X-ray Diffraction

X-ray diffraction provides unambiguous, "gold standard" evidence of the tautomeric form present in the solid state.[2] It allows for the precise determination of atomic positions, including the location of the hydrogen atom on the tetrazole ring, and reveals detailed information about intermolecular interactions like hydrogen bonding in the crystal lattice.

-

Crystal Growth (Self-Validating Step): This is the most critical and often challenging step. The ability to grow a high-quality single crystal is the first validation of sample purity and suitability.

-

Screen various solvents and solvent mixtures (e.g., ethanol, ethyl acetate, acetonitrile, water).

-

Employ techniques such as slow evaporation, vapor diffusion (e.g., diffusing a poor solvent like hexane into a solution in ethyl acetate), or slow cooling of a saturated solution.

-

-

Crystal Mounting and Data Collection:

-

Select a suitable, defect-free crystal (typically 0.1-0.3 mm) under a microscope.

-

Mount the crystal on a goniometer head.

-

Center the crystal in the X-ray beam of a single-crystal diffractometer.

-

Collect a full sphere of diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations and improve data quality.

-

-

Structure Solution and Refinement:

-

Process the raw diffraction data (integration, scaling, and absorption correction).

-

Solve the crystal structure using direct or Patterson methods to obtain an initial electron density map and atomic model.

-

Refine the model against the experimental data. In the final stages, locate the hydrogen atoms from the difference Fourier map. The unambiguous location of the N-H proton definitively identifies the tautomer present in the crystal.

-

The final refined structure provides a validation of the molecular formula and connectivity.

-

Computational Chemistry

Theoretical calculations, primarily using Density Functional Theory (DFT), are indispensable for complementing experimental data.[3][5] They can be used to:

-

Calculate the relative energies and thermodynamic stabilities of the tautomers in the gas phase and in solution (using solvent models like PCM).

-

Predict NMR chemical shifts, which is crucial for assigning experimental spectra.

-

Model the geometric parameters and vibrational frequencies (for comparison with IR data).

Caption: Integrated workflow for tetrazole tautomer characterization.

Conclusion and Outlook

The tautomerism of 5-substituted tetrazoles is a fundamental property that dictates their utility in medicinal chemistry. The dynamic interplay between the 1H- and 2H-forms, governed by a host of environmental and structural factors, has direct and significant consequences on a drug candidate's biological activity and ADME profile. A thorough characterization of this equilibrium using a combination of high-resolution NMR spectroscopy, single-crystal X-ray diffraction, and computational modeling is not an academic exercise but a prerequisite for rational drug design. As researchers continue to leverage the tetrazole scaffold to create next-generation therapeutics, a deep, predictive understanding of its tautomeric behavior will remain essential for success.

References

-

ResearchGate. (n.d.). 1H / 2H tautomerism of tetrazoles and some examples of substituted... Retrieved from [Link]

-

ResearchGate. (n.d.). Tautomeric forms of tetrazole. Retrieved from [Link]

-

Araujo-Andrade, C., Reva, I., & Fausto, R. (2014). Tetrazole acetic acid: tautomers, conformers, and isomerization. The Journal of Chemical Physics, 140(6), 064306. Retrieved from [Link]

-

Ostrovskii, V. A., et al. (2002). A theoretical study of the tautomerism and ionization of 5-substituted NH-tetrazoles. Chemistry of Heterocyclic Compounds, 38(7), 834-842. Retrieved from [Link]

-

Mittal, R., & Awasthi, S. K. (2019). Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). Synthesis, 51(19), 3765-3783. Retrieved from [Link]

-

Neochoritis, C. G., Zarganes-Tzitzikas, T., & Dömling, A. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(14), 8743-8797. Retrieved from [Link]

-

Kaur, H., & Jones, G. (2018). Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis. Molecules, 23(12), 3328. Retrieved from [Link]

-

RSC Publishing. (2025). Recent advances in multicomponent synthesis of 5-substituted 1 H -tetrazoles from aldehydes: catalytic methods and green chemistry approaches. RSC Advances. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tetrazole acetic acid: tautomers, conformers, and isomerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent advances in multicomponent synthesis of 5-substituted 1 H -tetrazoles from aldehydes: catalytic methods and green chemistry approaches - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06800B [pubs.rsc.org]

- 7. Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. thieme-connect.com [thieme-connect.com]

The Tetrazole Ring: A Bioisosteric Masterkey in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Authored by: A Senior Application Scientist

In the intricate chess game of drug design, where the goal is to achieve a perfect checkmate against disease with optimal efficacy and minimal toxicity, the strategic substitution of functional groups is a master's gambit. Among the many bioisosteric replacements available to the medicinal chemist, the substitution of a carboxylic acid with a 5-substituted-1H-tetrazole ring stands out as a particularly powerful and versatile maneuver. This guide provides an in-depth exploration of the physicochemical and pharmacological properties of the tetrazole ring, offering both foundational principles and practical, field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind its advantages, provide detailed experimental protocols for its evaluation, and examine its successful application in marketed therapeutics.

The Principle of Bioisosterism: More Than Just a Simple Swap

Bioisosterism, the principle of exchanging a functional group within a bioactive molecule for another with similar physical and chemical properties, is a cornerstone of rational drug design. The objective is to modulate the molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile while maintaining or enhancing its desired biological activity. The replacement of a carboxylic acid with a tetrazole is a classic example of non-classical bioisosterism, where the exchanged moieties have different numbers of atoms but produce similar biological effects.[1]

The tetrazole ring, a five-membered heterocycle with four nitrogen atoms and one carbon, effectively mimics the acidic properties of a carboxylic acid.[2] At physiological pH (≈7.4), both groups are predominantly deprotonated, bearing a negative charge that is crucial for interacting with biological targets, such as the positively charged residues in a receptor's binding pocket.[3] However, the subtle yet significant differences in their electronic structure, size, and metabolic fate are what make the tetrazole a compelling alternative.

A Head-to-Head Comparison: Physicochemical Properties

The decision to employ a tetrazole bioisostere is driven by a careful analysis of its impact on key physicochemical parameters that govern a drug's behavior in the body.

Acidity (pKa)

The pKa of a functional group is a critical determinant of its ionization state at a given pH, which in turn influences its solubility, permeability, and receptor binding. The 5-substituted-1H-tetrazole has a pKa in the range of 4.5-5.1, remarkably similar to that of a carboxylic acid (pKa ≈ 4.0-5.0).[3] This comparable acidity allows the tetrazole to effectively mimic the electrostatic interactions of a carboxylate anion at physiological pH.[4]

Lipophilicity (LogP/LogD)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD at a specific pH), is a key factor influencing a drug's absorption, distribution, and metabolism. While it might be intuitively expected that the introduction of four nitrogen atoms would decrease lipophilicity, the anionic tetrazole is surprisingly more lipophilic than the corresponding carboxylate.[2] This is attributed to the delocalization of the negative charge over the entire aromatic ring, which reduces the strength of its interaction with water molecules compared to the more localized charge on the two oxygen atoms of the carboxylate.[2]

Permeability

Despite its increased lipophilicity, the tetrazole ring does not always lead to improved membrane permeability. This can be attributed to a higher desolvation penalty. The tetrazole ring is a stronger hydrogen bond donor and can form more extensive hydrogen bonding networks with water, requiring more energy to be stripped away before the molecule can partition into the lipid bilayer of a cell membrane.[3][5]

Table 1: Comparative Summary of Physicochemical Properties

| Property | Carboxylic Acid | 5-Substituted-1H-Tetrazole | Key Implications for Drug Design |

| Acidity (pKa) | ~4.0 - 5.0[3] | ~4.5 - 5.1[3] | Both are ionized at physiological pH, allowing the tetrazole to mimic the electrostatic interactions of the carboxylate. |

| Lipophilicity (LogP of anion) | Lower | Higher[2] | Can improve partitioning into lipid environments, but this does not always translate to better permeability. |

| Permeability | Can be limited due to charge. | Often lower than expected due to a larger desolvation penalty from stronger hydrogen bonding.[3] | A critical trade-off to consider during lead optimization. |

| Size | Smaller | Slightly larger[2] | The larger size of the tetrazole needs to be accommodated by the target's binding pocket. |

| Hydrogen Bonding | Strong acceptor | Stronger donor and acceptor[5] | Can lead to enhanced binding affinity but also contributes to the desolvation penalty. |

The Pharmacokinetic Advantage: Enhanced Metabolic Stability

One of the most compelling reasons to replace a carboxylic acid with a tetrazole is to improve a drug's metabolic stability and, consequently, its pharmacokinetic profile.[3] Carboxylic acids are susceptible to several metabolic pathways that can lead to rapid clearance and the formation of potentially reactive metabolites.

-

Glucuronidation: Carboxylic acids can be conjugated with glucuronic acid to form acyl glucuronides. These metabolites can be chemically reactive and have been implicated in toxicity.[6]

-

Amino Acid Conjugation: Carboxylic acids can form conjugates with amino acids, such as glycine.

-

Oxidative Metabolism: The carbon atom of the carboxylic acid can be subject to oxidative metabolism.

The tetrazole ring is significantly more resistant to these metabolic transformations.[7] While N-glucuronidation of the tetrazole ring can occur, the resulting conjugates are generally more stable and less reactive than acyl glucuronides.[2] This enhanced metabolic stability often translates to a longer plasma half-life, improved oral bioavailability, and a more predictable pharmacokinetic profile.

Table 2: Illustrative Comparison of Metabolic Stability

| Drug/Analog Pair | Functional Group | In Vitro Half-life (Human Liver Microsomes) | Reference |

| Losartan Precursor | Carboxylic Acid | Short (data inferred from poor oral bioavailability) | [8] |

| Losartan | Tetrazole | Significantly longer (leading to good oral bioavailability) | [8] |

| Telmisartan | Carboxylic Acid | Susceptible to O-acyl glucuronidation | [9] |

| Telmisartan Analog | Tetrazolone | More robust microsomal stability (t½ ≥45 min) | [9] |

Note: Direct comparative half-life data for many carboxylic acid vs. tetrazole pairs in the same study is often proprietary. The examples above illustrate the well-established principle of improved metabolic stability.

Case Study: The "Sartans" and the Renin-Angiotensin-Aldosterone System (RAAS)